Welcome to the BenchChem Online Store!
molecular formula C11H11IN2O B8724077 6-Iodo-2-propyl-quinazolin-4(3H)-one

6-Iodo-2-propyl-quinazolin-4(3H)-one

Cat. No. B8724077
M. Wt: 314.12 g/mol
InChI Key: DNXKFVPFOBWUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05238942

Procedure details

Following the procedure described as in the preparation of 6-nitro-2-propylquinazolin-4(1H)-one above. 25 g of 5-iodoanthranilic acid was converted into the title compound. 1H-NMR (CDCl3, 200 MHz): δ1.02 (t, 3H, J=7.4 Hz), 1.81 (m, 2H), 2.63 (t, 2H, J=7.4 Hz), 7.40 (d, 1H, J=8.6 Hz), 8.07 (dd, 1H, J=2, 8.7 Hz).1H, J=8.6 Hz), 8.07 (dd, 1H, J=2, 8.7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([CH2:14][CH2:15][CH3:16])=[N:8][C:7]2=[O:17])([O-])=O.[I:18]C1C=C(C(O)=O)C(N)=CC=1>>[I:18][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([CH2:14][CH2:15][CH3:16])[NH:8][C:7]2=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(N=C(NC2=CC1)CCC)=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(NC(=NC2=CC1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.